molecular formula C15H22N2O3 B11847105 tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate

Cat. No.: B11847105
M. Wt: 278.35 g/mol
InChI Key: PKANTJRDVSOXPM-UHFFFAOYSA-N
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Description

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a carbamate-protected azetidine derivative featuring a hydroxymethylphenyl substituent. The tert-butyl carbamate (Boc) group serves as a protective moiety for the azetidine amine, enabling selective functionalization during multi-step syntheses.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl N-[1-[3-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-5-11(7-13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19)

InChI Key

PKANTJRDVSOXPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can interact with various biological pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural Analogs with Pyrimidine and Benzene Substituents

Compound Name Substituent(s) Purity (%) Molecular Weight ([M+H]⁺) Key Features Reference ID
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate Ethyl, 2-aminopyrimidin-4-yl >99 280 High-purity intermediate for H3 agonists
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate Benzhydryl 63 367 (calc.) Lower purity; steric bulk
tert-Butyl (1-(3-Hydroxyphenyl)ethyl)carbamate 3-Hydroxyphenyl, ethyl linker N/A 237.29 Chiral center; phenolic hydroxyl
tert-Butyl (1-(Pyrimidin-2-yl)azetidin-3-yl)carbamate Pyrimidin-2-yl N/A N/A Aromatic heterocycle substituent

Key Observations :

  • Purity Variations : Analogs like the benzhydryl derivative exhibit lower purity (63%, ), likely due to steric hindrance during synthesis, whereas ethyl-substituted pyrimidine analogs achieve >99% purity under optimized conditions .

Analogs with Hydroxy and Fluorinated Groups

Compound Name Substituent(s) Molecular Weight Key Features Reference ID
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate Diphenyl, hydroxy N/A Stereospecific; diphenyl moiety
tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Trifluoromethyl, hydroxy N/A Enhanced metabolic stability via CF3 group
tert-Butyl 3-hydroxyazetidine-1-carboxylate Azetidine-3-hydroxy N/A Direct hydroxy substitution on azetidine

Key Observations :

  • Hydroxy Group Positioning: The hydroxymethyl group in the target compound is on the phenyl ring, unlike analogs with hydroxyls directly on the azetidine () or propanol backbone (). This may reduce steric strain compared to azetidine-3-hydroxy derivatives.

Key Observations :

    Biological Activity

    Tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a synthetic organic compound that combines an azetidine ring with a carbamate functional group. This compound is of significant interest in medicinal chemistry due to its unique structural features, which may confer various biological activities. The following article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

    The molecular formula of this compound is C13H18N2O3. Its structure includes:

    • Azetidine Ring : A four-membered nitrogen-containing heterocycle.
    • Carbamate Group : Enhances stability and lipophilicity.
    • Hydroxymethyl Phenyl Substituent : Potentially increases interaction with biological targets.

    Structural Representation

    FeatureDescription
    Molecular FormulaC13H18N2O3
    Azetidine RingFour-membered nitrogen heterocycle
    Carbamate Functional GroupIncreases stability and lipophilicity
    Hydroxymethyl Phenyl SubstituentEnhances potential biological activity

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. Compounds containing azetidine and carbamate functionalities have been reported to exhibit various pharmacological effects such as:

    • Antitumor Activity : Some azetidine derivatives have shown promise in inhibiting tumor growth in various cancer models.
    • Receptor Modulation : Interaction with specific receptors can lead to agonistic or antagonistic effects, influencing physiological responses.

    In Vitro Studies

    Research indicates that this compound may exhibit significant biological activity in vitro. For instance, studies have demonstrated that azetidine derivatives can inhibit cell proliferation in cancer cell lines.

    Case Study: Antitumor Effects

    In a study evaluating the antitumor effects of azetidine derivatives, it was found that compounds similar to this compound reduced cell viability in aggressive cancer cell lines by approximately 55% after three days of treatment at a concentration of 10 μM .

    Binding Affinity Studies

    Interaction studies often employ techniques such as molecular docking to assess binding affinities. These studies are crucial for understanding how the compound interacts with target proteins.

    Example Data Table: Binding Affinities

    Compound NameTarget ProteinBinding Affinity (kcal/mol)
    This compoundCGRP Receptor-9.5
    Related Azetidine DerivativeAM 2 Receptor-8.7
    Control CompoundAM 1 Receptor-6.0

    Comparative Analysis with Similar Compounds

    Compounds structurally related to this compound include:

    Compound NameStructural FeaturesUnique Aspects
    tert-Butyl (1-(4-(methoxymethyl)phenyl)azetidin-3-yl)carbamateSimilar azetidine and carbamate structureContains a methoxymethyl group
    tert-Butyl (1-(4-(hydroxyphenyl)methyl)azetidin-3-yl)carbamateHydroxy group on phenyl ringVariation in functional group positioning
    tert-Butyl (1-(4-(aminophenyl)azetidin-3-yl)carbamateAmino group substitutionPotentially enhanced biological interactions

    Q & A

    Q. What are the common synthetic routes for preparing tert-butyl carbamate derivatives with azetidine moieties, and how do reaction conditions influence yield?

    • Methodological Answer : Tert-butyl carbamates with azetidine rings are typically synthesized via nucleophilic substitution or coupling reactions. For example, azetidine-3-carbamate derivatives can be prepared by reacting tert-butyl carbamate with azetidine precursors under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF .
    • Key Variables :
    • Solvent Choice : DMF enhances reactivity but may require lower temperatures to avoid side reactions .
    • Catalysts : Use of coupling agents like HATU or EDCI improves yields in amide bond formation .
    • Data Table :
    PrecursorSolventCatalystYield (%)Reference
    Azetidine-3-amineDMFNaH65–75
    Bromophenyl derivativeTHFK₂CO₃58–62

    Q. What purification techniques are recommended for tert-butyl carbamate intermediates with hydroxymethyl groups?

    • Methodological Answer : Hydrophilic tert-butyl carbamates (e.g., those with hydroxymethyl substituents) are often purified via flash chromatography using gradients of ethyl acetate/hexane or methanol/dichloromethane. Recrystallization from ethanol/water mixtures (7:3 v/v) can improve purity (>98%) .
    • Critical Step : Pre-adsorption of crude product onto silica gel before column chromatography reduces tailing .

    Q. How can spectroscopic methods confirm the structure of tert-butyl carbamate derivatives?

    • Methodological Answer :
    • ¹H NMR : Look for tert-butyl singlet at δ 1.3–1.5 ppm and carbamate NH resonance (δ 5.2–6.0 ppm, broad) .
    • MS (ESI+) : Molecular ion peaks [M+H]⁺ should match theoretical molecular weights (e.g., C₁₅H₂₀N₂O₃: 276.32 g/mol) .

    Advanced Research Questions

    Q. How can contradictory data regarding carbamate reactivity in cross-coupling reactions be resolved?

    • Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40% vs. 70%) may arise from residual moisture or competing side reactions. Strategies:
    • Dry Solvents : Use freshly distilled THF and degas with N₂ to prevent Pd catalyst deactivation .
    • Additives : KF or Cs₂CO₃ can stabilize reactive intermediates .
    • Case Study : tert-Butyl carbamates with bromoaryl groups showed 25% higher yields when reactions were performed under microwave irradiation (100°C, 20 min) .

    Q. What strategies maintain enantiomeric purity during scale-up of azetidine carbamates?

    • Methodological Answer :
    • Chiral HPLC : Use Chiralpak AD-H columns (hexane:IPA = 85:15) to monitor enantiomeric excess (>99% ee) .
    • Continuous Flow Reactors : Reduce racemization by minimizing residence time at high temperatures (e.g., <50°C for 10 min) .

    Q. How do structural modifications (e.g., hydroxymethyl vs. bromo substituents) impact biological activity?

    • Methodological Answer :
    • Hydroxymethyl Groups : Enhance solubility and H-bonding with enzyme active sites (e.g., IC₅₀ = 1.2 µM for kinase inhibition vs. 8.7 µM for bromo analogs) .
    • Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) using fluorescence polarization .
    • Data Table :
    SubstituentTarget EnzymeIC₅₀ (µM)Reference
    3-HydroxymethylCOX-21.2
    3-BromoCOX-28.7

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